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2,3,4,4-Tetrachloro-2-butenoic acid n-butyl ester is a chlorinated organic compound with the molecular formula . It is characterized by the presence of four chlorine atoms attached to a butenoic acid structure. This compound is often utilized in various chemical applications due to its unique properties, including potential uses in agrochemicals and pharmaceuticals. Its structure can be represented as follows:
These reactions may lead to the formation of different derivatives that could exhibit varied biological and chemical properties.
Research on the biological activity of 2,3,4,4-Tetrachloro-2-butenoic acid n-butyl ester indicates potential applications in agriculture as a herbicide or pesticide. The chlorinated structure enhances its effectiveness against certain pests and weeds. Additionally, compounds with similar structures have shown antibacterial and antitumor activities in various studies, suggesting that this compound may also possess noteworthy biological effects.
The synthesis of 2,3,4,4-Tetrachloro-2-butenoic acid n-butyl ester can be achieved through several methods:
The primary applications of 2,3,4,4-Tetrachloro-2-butenoic acid n-butyl ester include:
Interaction studies involving 2,3,4,4-Tetrachloro-2-butenoic acid n-butyl ester focus on its behavior in biological systems and its interactions with enzymes or receptors. Preliminary findings suggest that similar chlorinated compounds can interact with biological membranes or cellular pathways, potentially influencing metabolic processes or signaling pathways.
Several compounds share structural similarities with 2,3,4,4-Tetrachloro-2-butenoic acid n-butyl ester. Here are some notable examples:
| Compound Name | Chemical Formula | Notable Features |
|---|---|---|
| 2-Chlorobutanoic Acid n-Butyl Ester | C₆H₁₁ClO₂ | Less chlorinated; used in similar applications |
| 3-Chloro-2-butenoic Acid n-Butyl Ester | C₆H₁₁ClO₂ | Different chlorine position; potential herbicide |
| 3,4-Dichloro-2-butenoic Acid n-Butyl Ester | C₈H₉Cl₂O₂ | Similar activity but fewer chlorine substituents |
The uniqueness of 2,3,4,4-Tetrachloro-2-butenoic acid n-butyl ester lies in its specific arrangement of chlorine atoms and its potential for enhanced biological activity compared to less chlorinated analogs. This structural configuration may contribute to its effectiveness as an agricultural chemical while also allowing for diverse synthetic pathways and applications in research.